molecular formula C22H27N3OS B12213169 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione

7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione

Cat. No.: B12213169
M. Wt: 381.5 g/mol
InChI Key: LMMKVHZGDBSSBC-UHFFFAOYSA-N
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Description

7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione is a complex organic compound with a unique structure that includes a morpholine ring and a quinoline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione typically involves multi-step organic reactionsCommon reagents used in these reactions include organometallic catalysts, reducing agents, and various solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .

Scientific Research Applications

7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7,7,11-trimethyl-5-morpholino-3,4,7,8-tetrahydro-1H-2,6-methanoazocino[4,3-c]quinoline-1-thione lies in its specific combination of functional groups and its potential for diverse applications in various fields. Its morpholine ring and thione group contribute to its distinct chemical properties and reactivity .

Properties

Molecular Formula

C22H27N3OS

Molecular Weight

381.5 g/mol

IUPAC Name

3,3,8-trimethyl-16-morpholin-4-yl-4,13-diazatetracyclo[11.3.1.02,11.05,10]heptadeca-1(16),2(11),5(10),6,8-pentaene-12-thione

InChI

InChI=1S/C22H27N3OS/c1-14-4-5-17-15(12-14)19-20(22(2,3)23-17)16-13-25(21(19)27)7-6-18(16)24-8-10-26-11-9-24/h4-5,12,23H,6-11,13H2,1-3H3

InChI Key

LMMKVHZGDBSSBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(C3=C2C(=S)N4CCC(=C3C4)N5CCOCC5)(C)C

Origin of Product

United States

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